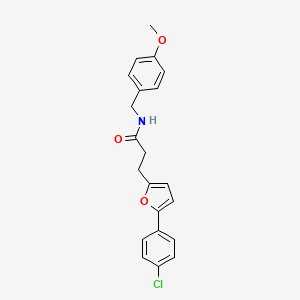
3-(5-(4-Chlorophenyl)-2-furyl)-N-(4-methoxybenzyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(4-Chlorophenyl)-2-furyl)-N-(4-methoxybenzyl)propanamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
The synthesis of 3-(5-(4-chlorophenyl)-2-furyl)-N-(4-methoxybenzyl)propanamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core furan ring, followed by the introduction of the chlorophenyl group and the methoxybenzyl group. The final step involves the formation of the propanamide moiety. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
3-(5-(4-Chlorophenyl)-2-furyl)-N-(4-methoxybenzyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.
Scientific Research Applications
3-(5-(4-Chlorophenyl)-2-furyl)-N-(4-methoxybenzyl)propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may focus on its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(5-(4-Chlorophenyl)-2-furyl)-N-(4-methoxybenzyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar compounds to 3-(5-(4-Chlorophenyl)-2-furyl)-N-(4-methoxybenzyl)propanamide include other furan derivatives and chlorophenyl-containing compounds These compounds may share similar chemical properties but differ in their biological activities and applications
Biological Activity
3-(5-(4-Chlorophenyl)-2-furyl)-N-(4-methoxybenzyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a furan ring, a chlorophenyl group, and a methoxybenzyl moiety. This unique combination may contribute to its biological properties.
Cytotoxic Activity
Recent studies have highlighted the cytotoxic effects of similar compounds, particularly those containing triazole and furan derivatives. For instance, a study investigating a related compound, 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative (B9), demonstrated significant cytotoxicity against melanoma cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and Bcl-2 .
Table 1: Cytotoxic Effects of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| B9 | Melanoma | 12.5 | Apoptosis induction |
| A | HT29 | 10.0 | Cell cycle arrest |
| B | A-431 | 15.0 | Caspase activation |
The biological activity of this compound may involve several mechanisms:
- Inhibition of Cell Proliferation : Similar compounds have shown to inhibit key proteins involved in cell cycle progression.
- Induction of Apoptosis : Activation of apoptotic pathways has been observed in related structures, suggesting that this compound may also promote programmed cell death in malignant cells.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties that could contribute to their overall therapeutic potential.
Case Studies
Several studies have explored the effects of compounds with similar structures:
- Study on Triazole Derivatives : A study published in the International Journal of Biological Chemistry reported that triazole derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating that modifications to the core structure can enhance biological activity .
- Furan-Based Compounds : Research has shown that furan-containing compounds possess diverse biological activities, including anti-cancer and anti-inflammatory effects, which may be relevant to the activity of our compound .
Properties
CAS No. |
853312-09-1 |
|---|---|
Molecular Formula |
C21H20ClNO3 |
Molecular Weight |
369.8 g/mol |
IUPAC Name |
3-[5-(4-chlorophenyl)furan-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C21H20ClNO3/c1-25-18-8-2-15(3-9-18)14-23-21(24)13-11-19-10-12-20(26-19)16-4-6-17(22)7-5-16/h2-10,12H,11,13-14H2,1H3,(H,23,24) |
InChI Key |
YLMSHTQLNUROTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















